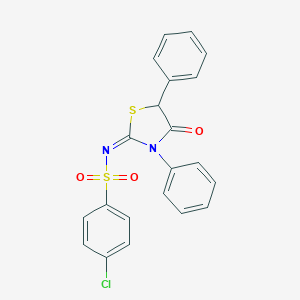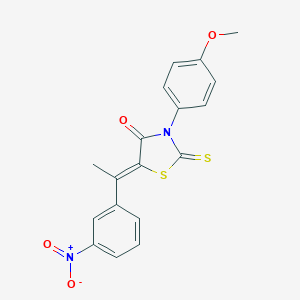
Tert-butyl ({2-nitrophenyl}sulfanyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl ({2-nitrophenyl}sulfanyl)acetate is a chemical compound that has gained considerable attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as TBNP-SA, and it is a derivative of the well-known compound, acetaminophen. TBNP-SA has been extensively studied for its ability to act as a potent antioxidant and anti-inflammatory agent, making it a promising candidate for various therapeutic applications.
Mecanismo De Acción
The mechanism of action of TBNP-SA is primarily attributed to its ability to scavenge free radicals and inhibit inflammatory pathways. TBNP-SA acts as a potent antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing their harmful effects. Additionally, TBNP-SA inhibits the activity of various pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase, which are responsible for the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
TBNP-SA has been shown to exhibit various biochemical and physiological effects. Studies have shown that TBNP-SA can effectively reduce oxidative stress and inflammation in various animal models. Additionally, TBNP-SA has been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of various neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using TBNP-SA in laboratory experiments is its potent antioxidant and anti-inflammatory activity. Additionally, TBNP-SA is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using TBNP-SA in laboratory experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are various future directions for the research and development of TBNP-SA. One potential area of focus is the development of novel drug delivery systems that can effectively deliver TBNP-SA to target tissues and organs. Additionally, further studies are needed to elucidate the precise mechanism of action of TBNP-SA and its potential applications in various therapeutic areas. Finally, the development of more efficient synthesis methods for TBNP-SA could help to facilitate its widespread use in scientific research.
Métodos De Síntesis
The synthesis of TBNP-SA is a multistep process that involves the use of various chemical reagents and techniques. The most commonly used method for synthesizing TBNP-SA involves the reaction of 2-nitrothiophenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. This reaction results in the formation of the intermediate compound, tert-butyl ({2-nitrophenyl}thio)acetate, which is then further reacted with sodium hydroxide to yield TBNP-SA.
Aplicaciones Científicas De Investigación
TBNP-SA has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of focus has been its use as an antioxidant and anti-inflammatory agent. Studies have shown that TBNP-SA exhibits potent antioxidant activity, which makes it a promising candidate for the treatment of various oxidative stress-related disorders such as Parkinson's disease, Alzheimer's disease, and cardiovascular diseases.
Propiedades
Fórmula molecular |
C12H15NO4S |
|---|---|
Peso molecular |
269.32 g/mol |
Nombre IUPAC |
tert-butyl 2-(2-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C12H15NO4S/c1-12(2,3)17-11(14)8-18-10-7-5-4-6-9(10)13(15)16/h4-7H,8H2,1-3H3 |
Clave InChI |
TXVBTUAHOQXECZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CSC1=CC=CC=C1[N+](=O)[O-] |
SMILES canónico |
CC(C)(C)OC(=O)CSC1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(3Z)-3-[2-(naphthalen-1-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B241425.png)
![(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid](/img/structure/B241426.png)
![4-[2-(4-Methylphenoxy)ethyl]morpholine](/img/structure/B241427.png)

![4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241432.png)
![Methyl 4,7,7-trimethyl-3-[(trichloroacetyl)oxy]bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B241438.png)
![4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B241440.png)
![2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B241442.png)
![N-[4-(4-bromophenyl)-3-[(E)-but-2-enyl]-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide](/img/structure/B241444.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B241447.png)
![N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide](/img/structure/B241449.png)
![2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241451.png)

![8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241459.png)
